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Compound of Interest

Compound Name:
N2-Isobutyryl-2'-O-

methylguanosine

Cat. No.: B8657082 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of N2-Isobutyryl-2'-O-methylguanosine, a

modified nucleoside critical for research in molecular biology and drug development. This

document details its chemical properties, applications in mRNA synthesis, and its potential as

an anticancer agent, offering valuable information for researchers, scientists, and professionals

in the field of drug development.

Core Data Summary
Herein, we summarize the essential chemical and physical data for N2-Isobutyryl-2'-O-
methylguanosine.

Property Value Reference(s)

CAS Number 63264-29-9 [1][2]

Molecular Weight 367.36 g/mol [1]

Molecular Formula C₁₅H₂₁N₅O₆ [1]

Application in mRNA Synthesis: Co-transcriptional
Capping
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N2-Isobutyryl-2'-O-methylguanosine is a crucial component in the synthesis of 5' cap

analogs, particularly anti-reverse cap analogs (ARCAs), used in the in vitro transcription of

messenger RNA (mRNA). The 5' cap is essential for the stability, nuclear export, and efficient

translation of eukaryotic mRNA. The 2'-O-methyl modification helps to ensure the cap analog is

incorporated in the correct orientation during transcription, a critical factor for the biological

activity of the resulting mRNA.

Experimental Protocol: Co-transcriptional Capping of
mRNA using an ARCA Analog
This protocol outlines a general method for the co-transcriptional capping of mRNA using a

dinucleotide cap analog that incorporates N2-Isobutyryl-2'-O-methylguanosine. This process

is typically performed using a commercially available in vitro transcription kit.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

Ribonucleoside triphosphates (ATP, CTP, UTP)

Guanosine triphosphate (GTP)

N2-Isobutyryl-2'-O-methylguanosine-containing cap analog (e.g., an ARCA)

Transcription Buffer

RNase Inhibitor

DNase I, RNase-free

Nuclease-free water

RNA purification system (e.g., spin columns or magnetic beads)

Methodology:
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Transcription Reaction Setup: At room temperature, assemble the following components in a

nuclease-free microcentrifuge tube. It is important to add the components in the specified

order to prevent precipitation of the DNA template.

Nuclease-free water to a final volume of 20 µL

Transcription Buffer (10X) - 2 µL

ATP, CTP, UTP (10 mM each) - 2 µL each

GTP (10 mM) - 0.5 µL

ARCA cap analog (10 mM) - 4 µL (A 4:1 ratio of cap analog to GTP is often recommended)

Linearized DNA template (0.5-1.0 µg) - X µL

RNase Inhibitor - 1 µL

T7 RNA Polymerase - 2 µL

Incubation: Gently mix the components by flicking the tube and then centrifuge briefly to

collect the reaction mixture at the bottom. Incubate the reaction at 37°C for 2 hours.

DNase Treatment: To remove the DNA template, add 1 µL of RNase-free DNase I to the

reaction mixture and incubate at 37°C for 15-30 minutes.

RNA Purification: Purify the capped mRNA from the reaction mixture using an appropriate

RNA purification kit according to the manufacturer's instructions. This step will remove

enzymes, unincorporated nucleotides, and salts.

Quality Control: Assess the integrity and concentration of the synthesized capped mRNA

using methods such as agarose gel electrophoresis and UV-Vis spectrophotometry (e.g.,

NanoDrop) or a fluorometric assay (e.g., Qubit).

Experimental Workflow Diagram
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Co-transcriptional mRNA Capping Workflow

Potential Anticancer Applications
Purine nucleoside analogs, including N2-modified guanosine derivatives, are a class of

compounds with established antitumor activity. Their mechanism of action generally involves

interference with nucleic acid synthesis and the induction of apoptosis in rapidly dividing cancer

cells.

While specific studies on the anticancer mechanism of N2-Isobutyryl-2'-O-methylguanosine
are limited, the broader class of N2-modified guanosine analogs has been shown to inhibit cap-

dependent translation. The 5' cap is recognized by the eukaryotic initiation factor 4E (eIF4E), a

protein that is often overexpressed in various cancers and plays a crucial role in promoting cell

proliferation and survival. By acting as competitive inhibitors of eIF4E binding to capped mRNA,

N2-modified cap analogs can disrupt the initiation of translation of key oncogenic proteins.

Furthermore, purine analogs can be metabolized within the cell into fraudulent nucleotides.

These can be incorporated into DNA and RNA, leading to the inhibition of polymerases, chain

termination, and ultimately, cell cycle arrest and apoptosis. The mTOR signaling pathway, a

central regulator of cell growth and proliferation, is often hyperactivated in cancer and is a key

driver of nucleotide synthesis. It is plausible that purine analogs could exert their anticancer

effects in part by disrupting the metabolic outputs of the mTOR pathway.

Putative Signaling Pathway in Cancer Cells
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The following diagram illustrates a potential mechanism by which N2-modified guanosine

analogs could exert their anticancer effects by targeting cap-dependent translation, a process

downstream of pro-survival signaling pathways like PI3K/AKT/mTOR.
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Targeting Cap-Dependent Translation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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